molecular formula C6H10 B074747 3-Methyl-1,4-pentadiene CAS No. 1115-08-8

3-Methyl-1,4-pentadiene

Cat. No. B074747
CAS RN: 1115-08-8
M. Wt: 82.14 g/mol
InChI Key: IKQUUYYDRTYXAP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-Methyl-1,4-pentadiene involves polymerization processes that have been optimized to produce polymers with desired structural configurations. For instance, 3-Methyl-1,3-pentadiene can be polymerized using specific catalytic systems to yield crystalline polymers predominantly consisting of cis-1,4 units. Such polymers have been found to possess isotactic structures, as confirmed by NMR and X-ray analyses (Ricci et al., 1995).

Molecular Structure Analysis

The molecular structure of polymers derived from 3-Methyl-1,4-pentadiene has been extensively analyzed using techniques like NMR, DSC, and X-ray diffraction. These studies reveal that polymers such as isotactic cis-1,4-poly(3-methyl-1,3-pentadiene) exhibit polymorphic modifications, indicating a complex molecular structure (Ricci et al., 1995).

Chemical Reactions and Properties

3-Methyl-1,4-pentadiene's reactivity has been explored in various chemical reactions, including polymerization and cycloadditions. The compound's ability to form stereoregular polymers with specific configurations, such as isotactic or syndiotactic structures, highlights its versatile chemical properties. For example, polymerization with Fe(bipy)2Cl2−MAO systems results in highly stereoregular polymers with E-1,2 structures (Ricci et al., 2007).

Scientific Research Applications

  • Synthesis and Characterization of Polymers : 3-Methyl-1,3-pentadiene has been polymerized to form crystalline polymers consisting of cis-1,4 units. These polymers exhibit an isotactic structure, confirmed by NMR and X-ray analyses, and exist in polymorphic modifications (Ricci, Zetta, Porri, & Meille, 1995).

  • Polymorph Structures : The structures of two polymorphs of isotactic 1,4-cis-poly(2-methyl-1,3-pentadiene) were investigated, combining crystallographic analysis and energy calculations (Ferro, Brückner, Meille, & Ragazzi, 1991).

  • Stereospecific Polymerization : The effect of substituents on the stereospecific polymerization of 1,3-diolefins was explored. Polymers from 4-methyl-1,3-pentadiene with almost exclusively 1,2 units were created, demonstrating crystallinity due to isotactic sequences (Porri & Gallazzi, 1966).

  • Isotactic and Syndiotactic Poly(3-methyl-1,3-pentadiene) : Research on polymerization with different catalyst systems has led to the creation of crystalline, isotactic 1,2-poly(E-3-methyl-1,3-pentadiene)s and highly stereoregular syndiotactic E-1,2-poly(3-methyl-1,3-pentadiene) (Ricci et al., 2009; Ricci et al., 2007).

  • Radiation-Induced Polymerization : The radiation-induced polymerization of 3-methyl-1,3-pentadiene in deoxycholic acid produced optically active polymers, mainly trans-1,4 poly(3-methyl-1,4-pentadiene) (Cataldo, Ursini, & Angelini, 2010).

  • Dehydra-Decyclization of 2-Methyltetrahydrofuran to Pentadienes : A study demonstrated the conversion of 2-methyltetrahydrofuran to pentadienes, including 1,3-pentadiene and 1,4-pentadiene, on boron-containing zeolites, highlighting the potential for biomass-derived monomer production (Kumar et al., 2020).

  • Microstructure Analysis : The microstructure of polymers such as poly-1.3-pentadiene was studied using NMR and IR spectroscopy, providing insights into the chemical shifts and sequences in these polymers (Inomata, 1970).

  • Isotactic trans-1,4 Polymers : Research on crystalline polymers of 1,3-pentadiene composed of trans-1,4 units showed the possibility of obtaining optically active polypentadienes using specific polymerization catalysts (Natta, Porri, Corradini, Zanini, & Ciampelli, 1961).

Safety And Hazards

3-Methyl-1,4-pentadiene is a highly flammable liquid and vapor. It can cause skin irritation . It is recommended to keep away from heat, sparks, open flames, and hot surfaces .

properties

IUPAC Name

3-methylpenta-1,4-diene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10/c1-4-6(3)5-2/h4-6H,1-2H2,3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKQUUYYDRTYXAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=C)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6061496
Record name 1,4-Pentadiene, 3-methyl-
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Molecular Weight

82.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-1,4-pentadiene

CAS RN

1115-08-8
Record name 3-Methyl-1,4-pentadiene
Source CAS Common Chemistry
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Record name 1,4-Pentadiene, 3-methyl-
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Record name 1,4-Pentadiene, 3-methyl-
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Record name 1,4-Pentadiene, 3-methyl-
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Record name 3-methylpenta-1,4-diene
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Record name 3-METHYL-1,4-PENTADIENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
219
Citations
K Iwamoto, G Inoue, H Matsubara - Chemical Physics Letters, 2023 - Elsevier
The formation pathways, intermediates, and products of alkadienes dissociation reactions are fundamental to combustion chemistry, yet their understanding is limited. Herein, the C 5 H …
Number of citations: 1 www.sciencedirect.com
M Iwamoto, S Yuguchi - Bulletin of the Chemical Society of Japan, 1966 - journal.csj.jp
3-Methyl-1,4-pentadiene, 1,4-hexadiene, and 1,3-hexadiene were obtained, in the weight ratio of 2:1:2, by the use of a ternary catalyst consisting of a combination of ferric chloride and …
Number of citations: 22 www.journal.csj.jp
F Cataldo, O Ursini, G Angelini - Radiation Physics and Chemistry, 2010 - Elsevier
The radiation-induced polymerization of 3-methyl-1,3-pentadiene (3MPD) as an inclusion complex in deoxycholic acid (DOCA) has produced in good yield the optically active polymer …
Number of citations: 8 www.sciencedirect.com
GR De Mare, GJ Collin - Journal of Molecular Structure: THEOCHEM, 1991 - Elsevier
The geometries of two trans- and two cis-2-vinylcycloprop-1-yl rotamers were optimized completely at the STO-3G level. The trans-(s-trans)2-vinylcycloprop-1-yl structure is predicted to …
Number of citations: 4 www.sciencedirect.com
RG Miller - Journal of the American Chemical Society, 1967 - ACS Publications
6: 1, mmoles) in 400 ml of toluene for 19 min in the 86-90 range (same conditions as utilized for the codimeriza-tion of propylene and butadiene to give 2-methyl-1, 4-hexadiene1) …
Number of citations: 21 pubs.acs.org
HJ Golden, DJ Baker, RG Miller - Journal of the American …, 1974 - ACS Publications
2-Methyl-l, 4-pentadiene-/-¿ 2 has been synthesizedand was isomerized in toluene, chlorobenzene, and o-dichlorobenzene by a catalyst derived from/ra «s-dichlorobis (tri-«-…
Number of citations: 28 pubs.acs.org
NF Cywinski - The Journal of Organic Chemistry, 1965 - ACS Publications
The thermally initiated reaction of acetylene with olefins containing four to eight carbon atoms was studied in a flow system at2500 psi and 350. The 1: 1 addition products obtained were …
Number of citations: 21 pubs.acs.org
CS McEnally, LD Pfefferle - Combustion and flame, 2008 - Elsevier
Alkadienes are formed during the decomposition of alkanes and play a key role in the formation of aromatics due to their degree of unsaturation. The experiments in this paper …
Number of citations: 19 www.sciencedirect.com
YM Wuu, C Zou, MS Wrighton - Inorganic Chemistry, 1988 - ACS Publications
Near-UV irradiation of Ru (CO) 4 (r/2-1, 4-pentadiene), formed from visible-light (> 420 nm) irradiation of Ru3 (CO) 12, in alkane solution containing excess 1, 4-pentadiene at 298 K …
Number of citations: 15 pubs.acs.org
J Chul-Ho, K Bon-Tak, K Jung-Bu - Bulletin of the Korean Chemical …, 1994 - koreascience.kr
Chlorobis (isoprene) rhodium (Ⅰ)(3), prepared by olefin-exchange reaction of chlorobis (cyclooctene) rhodium dimer (2) with isoprene, reacted with benzaldimine 4 to give …
Number of citations: 6 koreascience.kr

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